
Moellendorffiline
Descripción general
Descripción
Moellendorffilin is a natural product found in Esenbeckia grandiflora . It has a molecular formula of C26H20O10 and a molecular weight of 492.4 g/mol .
Molecular Structure Analysis
The molecular structure of Moellendorffilin consists of multiple functional groups, including methoxy groups and carbonyl groups . The exact 3D conformer and crystal structures are not provided in the search results.
Physical And Chemical Properties Analysis
Moellendorffilin has a molecular weight of 492.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.
Mecanismo De Acción
Target of Action
Moellendorffiline, also known as Moellendorffilin, primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestive system, catalyzing the digestion of starch by hydrolyzing the α-1,4-glucoside linkages .
Mode of Action
This compound exhibits significant inhibitory activity against α-glucosidase . By inhibiting this enzyme, the digestion of carbohydrates is significantly decreased, which can help regulate postprandial blood glucose levels in diabetes patients .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carbohydrate digestion pathway . By inhibiting α-glucosidase, this compound disrupts the normal digestion of carbohydrates, leading to a decrease in postprandial blood glucose levels .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in the digestion of carbohydrates, resulting in the regulation of postprandial blood glucose levels . This makes this compound a potential therapeutic agent for managing blood glucose levels in diabetes patients .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Moellendorffilin in laboratory experiments include its low cost, easy availability, and high purity. The major limitation of using Moellendorffilin in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
For research on Moellendorffilin include further investigation of its potential anti-inflammatory and anti-cancer properties. In addition, further research is needed to determine the mechanism of action and the biochemical and physiological effects of Moellendorffilin. Finally, further research is needed to explore the potential use of Moellendorffilin as an adjuvant therapy for neurological disorders, diabetes, and obesity.
Aplicaciones Científicas De Investigación
Actividad Inhibitoria de la α-Glucosidasa
Se ha descubierto que la Moellendorffiline tiene actividad inhibitoria de la α-glucosidasa . La α-glucosidasa es una enzima que participa en la descomposición de los carbohidratos en azúcares simples. Los inhibidores de esta enzima se utilizan en el tratamiento de la diabetes tipo 2 para ralentizar la absorción de carbohidratos del intestino, reduciendo así el impacto en los niveles de azúcar en sangre.
Potencial Antioxidante
La this compound también exhibe un potencial antioxidante . Los antioxidantes son sustancias que pueden prevenir o ralentizar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Propiedades Antiproliferativas
El compuesto ha sido estudiado por sus propiedades antiproliferativas . Esto significa que puede inhibir el crecimiento de las células, lo que podría ser particularmente útil en el contexto del tratamiento del cáncer, donde el crecimiento celular descontrolado es un problema clave.
Propiedades Proapoptóticas
Además de sus efectos antiproliferativos, la this compound tiene propiedades proapoptóticas . La apoptosis es un proceso de muerte celular programada que se produce en los organismos multicelulares. Al promover la apoptosis, la this compound podría ayudar a eliminar las células cancerosas y prevenir la propagación de la enfermedad.
Efectos sobre la Actividad de la Tirosinasa
Las investigaciones han demostrado que la this compound puede afectar la actividad de la tirosinasa . La tirosinasa es una enzima que participa en la producción de melanina, el pigmento que da color a nuestra piel, cabello y ojos. Al influir en la actividad de esta enzima, la this compound podría utilizarse potencialmente en tratamientos para afecciones relacionadas con la pigmentación.
Efectos sobre la Actividad de la Acetil- y Butilcolinesterasa
Se ha descubierto que la this compound afecta la actividad de la acetil- y butilcolinesterasa . Estas enzimas están involucradas en la descomposición de ciertos neurotransmisores en el sistema nervioso. Al influir en su actividad, la this compound podría utilizarse potencialmente en tratamientos para trastornos neurológicos.
Función como Adyuvantes en Pruebas Anticancerígenas y Antibacterianas
Se ha confirmado que la this compound y compuestos como ella actúan como adyuvantes en pruebas anticancerígenas y antibacterianas . Un adyuvante es una sustancia que mejora la respuesta inmune del cuerpo a un antígeno. Esto podría mejorar potencialmente la efectividad de los tratamientos para el cáncer y las infecciones bacterianas.
Aplicaciones Potenciales en Fisiología Vegetal
Si bien no está directamente relacionado con la salud humana, vale la pena señalar que las Proteínas Intrínsecas Mayores (MIPs), una familia de proteínas a la que pertenece la this compound, son de gran interés en el campo de la fisiología vegetal . Forman poros en las membranas biológicas y facilitan el transporte pasivo de una gama de pequeñas moléculas polares, sobre todo agua y glicerol. Esto podría tener implicaciones para comprender y manipular el crecimiento de las plantas y las respuestas a las condiciones ambientales.
Análisis Bioquímico
Biochemical Properties
Moellendorffiline has been shown to interact with various enzymes and proteins. It has been reported to exhibit α-glucosidase inhibitory activity . This suggests that this compound may interact with the enzyme α-glucosidase, potentially inhibiting its function .
Cellular Effects
This compound has been found to have various effects on cells. It has been reported to have antioxidant potential . This suggests that this compound may play a role in cellular processes related to oxidative stress, potentially helping to protect cells from damage caused by reactive oxygen species .
Molecular Mechanism
Its α-glucosidase inhibitory activity suggests that it may bind to the enzyme α-glucosidase, inhibiting its function . This could lead to changes in the metabolism of certain carbohydrates within the cell .
Metabolic Pathways
This compound is likely involved in various metabolic pathways. It has been suggested that oxidation and glucuronide conjugation might be the main metabolic pathways of methoxyfuranocoumarins, a group that includes this compound .
Propiedades
IUPAC Name |
4,5,24,25-tetramethoxy-7,12,17,22-tetraoxaheptacyclo[13.11.0.02,14.03,11.06,10.018,26.019,23]hexacosa-3(11),4,6(10),8,18(26),19(23),20,24-octaene-13,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O10/c1-29-21-15-11-12-14(13(11)25(27)35-17(15)9-5-7-33-19(9)23(21)31-3)26(28)36-18-10-6-8-34-20(10)24(32-4)22(30-2)16(12)18/h5-8,11-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRROJPIKHKKOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CO2)C3=C1C4C5C(C4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909329 | |
| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105099-87-4 | |
| Record name | Moellendorffiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antibacterial activity of Moellendorffilin and against which bacteria is it effective?
A1: Research indicates that Moellendorffilin exhibits significant antibacterial activity against several bacterial species. Specifically, it has demonstrated efficacy against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella enteritidis [].
Q2: What is the source of Moellendorffilin, and how potent is it compared to other antibacterial compounds identified in the same study?
A2: Moellendorffilin was isolated from the n-hexane extract of Heracleum persicum roots []. Among the eight furanocoumarins identified in this plant, Moellendorffilin exhibited superior antibacterial activity. Its potency, measured by Minimum Inhibitory Concentration (MIC), was notably higher than other compounds against the tested bacteria, highlighting its potential as a potent antibacterial agent [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


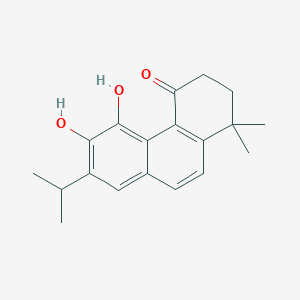
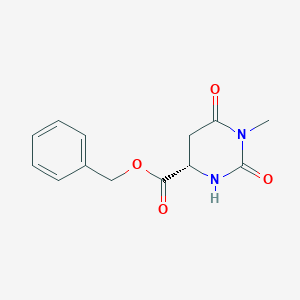
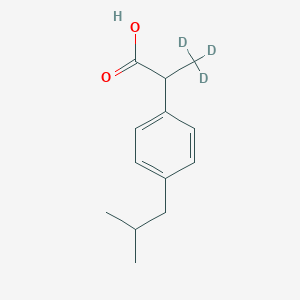
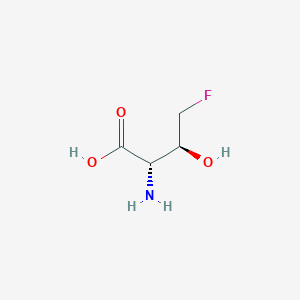

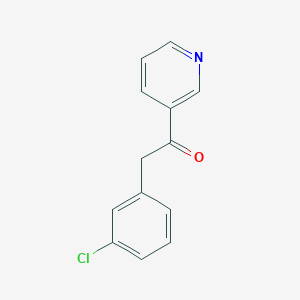

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)






